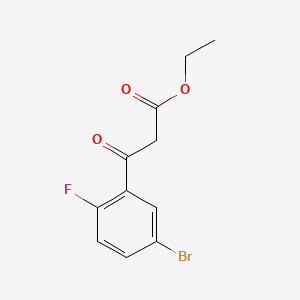

Ethyl (5-bromo-2-fluorobenzoyl)acetate

Overview

Description

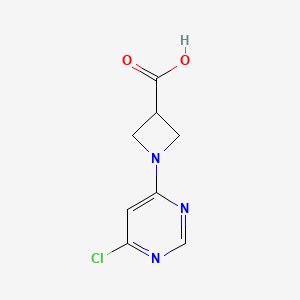

Ethyl (5-bromo-2-fluorobenzoyl)acetate is a reactant used in the preparation of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .

Molecular Structure Analysis

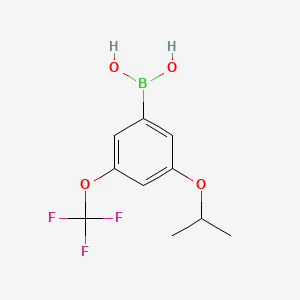

The molecular formula of Ethyl (5-bromo-2-fluorobenzoyl)acetate is C11H10BrFO3 . It has a molecular weight of 289.10 g/mol . The compound has 4 hydrogen bond acceptors and 5 rotatable bonds .Physical And Chemical Properties Analysis

Ethyl (5-bromo-2-fluorobenzoyl)acetate has a molecular weight of 289.10 g/mol . It has a melting point of 34-39 °C . The compound has a flash point of > 110 °C .Scientific Research Applications

Ethyl (5-bromo-2-fluorobenzoyl)acetate: A Comprehensive Analysis:

Negative Allosteric Modulators of mGluR2

Ethyl (5-bromo-2-fluorobenzoyl)acetate is used in the synthesis of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides , which act as selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 (mGluR2). These modulators are important for research into neurological disorders and could lead to the development of new treatments .

Proteomics Research

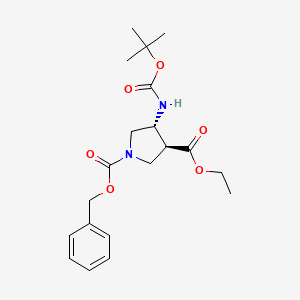

This compound is utilized as a biochemical in proteomics research. Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s role in this field could be linked to its reactivity with proteins or its use in labeling studies .

Chemical Education

Lastly, it can be used in chemical education as a teaching tool for advanced organic chemistry courses, demonstrating various synthetic techniques and reactions due to its reactive functional groups.

Each application mentioned leverages the unique chemical structure of Ethyl (5-bromo-2-fluorobenzoyl)acetate, showcasing its versatility across different fields of scientific research.

Safety and Hazards

Ethyl (5-bromo-2-fluorobenzoyl)acetate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODIHCQWLRSGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672275 | |

| Record name | Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (5-bromo-2-fluorobenzoyl)acetate | |

CAS RN |

1020058-47-2 | |

| Record name | Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020058-47-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)

![tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B580861.png)

![Tert-butyl 4-[(2-methyl-1,3-benzothiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B580867.png)

![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)